Triazolopyrimidinone

Description

Structural Classification and Nomenclature of Triazolopyrimidinone Frameworks

The term "this compound" refers to a class of bicyclic heterocyclic compounds formed by the fusion of a 1,2,4-triazole (B32235) ring and a pyrimidinone ring. The systematic nomenclature of these compounds can be complex due to the various possible points of fusion and substitution patterns. The core structure is named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions for fused ring systems. For example, a common isomer is acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one. The numbers and letters in the name indicate the specific atoms and bonds involved in the fusion of the two ring systems.

The structural diversity of the this compound framework arises from:

Isomeric Forms: Different arrangements of the fused rings lead to various isomers, such as acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidinones, acs.orgnih.govnih.govtriazolo[4,3-a]pyrimidinones, and others. Each isomer possesses a distinct electronic and steric profile, influencing its chemical reactivity and biological activity.

Substitution Patterns: The core scaffold can be substituted at multiple positions on both the triazole and pyrimidinone rings. These substitutions with different functional groups allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.

Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Drug Discovery

Fused heterocyclic systems, such as this compound, are of paramount importance in medicinal chemistry and drug discovery for several key reasons. fiveable.meijpsr.com These complex ring structures are integral components of numerous natural products and synthetic pharmaceuticals. fiveable.me Their rigid, well-defined three-dimensional shapes can facilitate specific and high-affinity interactions with biological targets like enzymes and receptors. fiveable.me

The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) within the fused rings introduces unique electronic properties and opportunities for hydrogen bonding, which are crucial for molecular recognition and binding to biological macromolecules. fiveable.me This structural complexity and the potential for diverse functionalization make fused heterocycles "privileged scaffolds" in drug design. They serve as versatile building blocks for creating libraries of compounds with a wide range of biological activities. researchgate.net Many approved drugs contain fused heterocyclic systems, which contribute significantly to their therapeutic efficacy and selectivity. fiveable.meopenmedicinalchemistryjournal.com

Overview of Research Trajectories for this compound Scaffolds

Research into this compound scaffolds has followed several key trajectories, reflecting their broad therapeutic potential. A significant area of investigation has been their application as antagonists for chemokine receptors, such as CCR2 and CCR5, which are implicated in inflammatory diseases. acs.orgnih.gov Studies have focused on synthesizing and evaluating series of this compound derivatives to understand their structure-activity relationships for these receptors. acs.orgnih.govnih.gov

Another prominent research direction is the exploration of their anticancer properties. ontosight.aijapsonline.com Scientists have synthesized and tested various this compound derivatives for their ability to inhibit the proliferation of different cancer cell lines. japsonline.com This research often involves molecular docking studies to predict and understand the interactions between the compounds and their biological targets.

Furthermore, the versatility of the this compound scaffold has led to investigations into its potential as an antimicrobial, antiviral, and anti-inflammatory agent. ontosight.aiontosight.ai The development of efficient and diverse synthetic methodologies, including multicomponent reactions, has been a crucial enabler of this research, allowing for the creation of a wide array of derivatives for biological screening. japsonline.comupi.edu The overarching goal of these research trajectories is to develop novel and effective therapeutic agents for a range of diseases by leveraging the unique chemical and biological properties of the this compound framework. The future of scaffolds in tissue engineering also shows promising prospects for various applications. mdpi.comnih.govnih.govfrontiersin.org

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a well-explored area of organic chemistry, with numerous methods developed to construct this fused heterocyclic system. A common and versatile approach involves a multi-step synthesis. acs.orgnih.gov One such strategy begins with the preparation of β-keto esters, which can be synthesized from starting materials like ethyl acetoacetate (B1235776) if not commercially available. acs.org These β-keto esters are then benzylated by reacting them with appropriately substituted benzyl (B1604629) bromides. acs.org The final and key step is the cyclization of these benzylated β-keto esters with a suitable aminotriazole, such as 3,5-diaminotriazole. acs.org This cyclization is often carried out under high-temperature conditions, sometimes utilizing microwave irradiation and ionic liquids to facilitate the reaction. acs.org

Another widely used method is the multicomponent reaction (MCR) approach. japsonline.com MCRs are highly efficient as they combine three or more starting materials in a single pot to form the final product, often in high yields. japsonline.com For instance, a new series of triazolopyrimidine derivatives can be synthesized through a one-pot reaction of appropriate carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile. japsonline.com This method is valued for its cost-effectiveness and ease of execution. japsonline.com

Variations in synthetic strategies also include the condensation of different starting materials. For example, triazolopyrimidine can be synthesized by reacting triazolediamine with ethyl 3-oxo-3-phenylpropanoate in the presence of a base. upi.edu Additionally, modifications to the this compound core, such as nitration, can be achieved by treating the parent compound with a mixture of sulfuric and nitric acids. upi.edu

Table 1: Common Synthetic Methods for this compound Derivatives

| Method | Starting Materials | Reagents and Conditions | Key Features |

| Three-Step Synthesis | β-keto esters, benzyl bromides, 3,5-diaminotriazole | Reflux, microwave irradiation, ionic liquids (e.g., BMIM-PF6) | Versatile for introducing various substituents. acs.orgnih.gov |

| Multicomponent Reaction (MCR) | Carboxaldehydes, 3-amino-1,2,4-triazole, 3-indolyl-3-oxopropanenitrile | One-pot reaction | Cost-effective and efficient with high yields. japsonline.com |

| Condensation Reaction | Triazolediamine, ethyl 3-oxo-3-phenylpropanoate | Ethanol (B145695), sodium ethanoate, reflux | A direct method for forming the fused ring system. upi.edu |

| Post-Synthetic Modification | This compound | Sulfuric acid, nitric acid | Allows for further functionalization of the core scaffold. upi.edu |

Pharmacological Activities of this compound

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. A significant area of research has focused on their role as antagonists of chemokine receptors, particularly CCR2 and CCR5, which are involved in various inflammatory diseases. acs.orgnih.gov Some derivatives have shown high potency in inhibiting these receptors, with a noncompetitive mechanism of action that could lead to improved efficacy in treating inflammatory conditions. acs.orgnih.govresearchgate.net

In addition to their anti-inflammatory potential, this compound compounds have been extensively investigated for their anticancer properties. ontosight.aijapsonline.com Studies have shown that certain derivatives exhibit antiproliferative activity against various human cancer cell lines, including colon cancer and breast cancer (MCF-7). japsonline.com The unique structure of these compounds allows them to interact with various biological targets implicated in cancer, such as specific enzymes or receptors. ontosight.ai

The biological activities of triazolopyrimidinones extend to antimicrobial and antiviral effects. ontosight.ai The fused heterocyclic system is a key feature that contributes to their ability to combat various pathogens. ontosight.ai Furthermore, some derivatives have been explored for their potential as γ-secretase modulators, which could have implications for the treatment of Alzheimer's disease. researchgate.net The NLRP3 inflammasome is another target, with some this compound derivatives acting as inhibitors, suggesting their utility in treating a range of chronic inflammatory diseases. researchgate.net

Table 2: Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Target/Mechanism | Potential Therapeutic Application |

| Anti-inflammatory | CCR2 and CCR5 antagonists | Inflammatory diseases. acs.orgnih.govresearchgate.net |

| Anticancer | Inhibition of cancer cell proliferation | Various types of cancer. ontosight.aijapsonline.com |

| Antimicrobial | Inhibition of microbial growth | Infectious diseases. ontosight.ai |

| Antiviral | Inhibition of viral replication | Viral infections. ontosight.ai |

| γ-Secretase Modulation | Modulation of Aβ processing | Alzheimer's disease. researchgate.net |

| NLRP3 Inflammasome Inhibition | Inhibition of inflammasome activation | Chronic inflammatory diseases. researchgate.net |

Structure-Activity Relationship (SAR) of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives is a critical area of study to optimize their biological activity. Research has shown that even small modifications to the scaffold can have a significant impact on their potency and selectivity. acs.orgnih.govpermmedjournal.ru

In the context of CCR2 and CCR5 antagonism, the substituents at various positions of the this compound core play a crucial role. For instance, the nature of the group at the R³ position can influence the interaction with the receptor. It has been hypothesized that a cyclopropyl (B3062369) group at this position interacts with a specific amino acid residue (Val244) in the CCR2 receptor. acs.orgnih.gov Replacing this group with different alkyl chains or aromatic groups has been a key strategy in exploring the SAR of these compounds. acs.orgnih.gov

The development of γ-secretase modulators based on the this compound scaffold has also heavily relied on SAR studies. researchgate.net By systematically modifying the substituents, researchers have been able to identify potent modulators and understand how these changes affect the processing of the amyloid-β peptide. researchgate.net

Similarly, for their anticancer activity, the presence and nature of substituents on the phenyl ring attached to the this compound core can significantly influence their efficacy. japsonline.com For example, the introduction of electron-donating or withdrawing groups can alter the electronic properties of the molecule and its ability to interact with its biological target. researchgate.net These SAR studies are essential for the rational design of more potent and selective this compound-based therapeutic agents. mdpi.comnih.gov

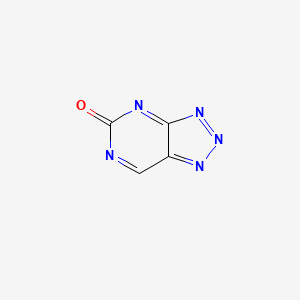

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HN5O |

|---|---|

Molecular Weight |

135.08 g/mol |

IUPAC Name |

triazolo[4,5-d]pyrimidin-5-one |

InChI |

InChI=1S/C4HN5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1H |

InChI Key |

DDCYOMQDEGIFNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N=C2C1=NN=N2 |

Synonyms |

8-azapurine triazolopyrimidinone |

Origin of Product |

United States |

Synthetic Methodologies for Triazolopyrimidinone Derivatives

Conventional Synthetic Routes to Triazolopyrimidinone Core Structures

Conventional methods for constructing the this compound core typically involve multi-step sequences, primarily relying on cyclocondensation reactions. These routes often start from pre-functionalized pyrimidine (B1678525) or triazole precursors.

A common strategy involves the reaction of a 2-hydrazinylpyrimidine derivative with a suitable cyclizing agent. For instance, 2-hydrazinyl-6-methylpyrimidin-4-one can be condensed with various aldoses in refluxing ethanol (B145695) to yield the corresponding sugar hydrazones. mdpi.com Subsequent cyclization of these intermediates leads to the formation of the triazolo[4,3-a]pyrimidinone acyclo C-nucleosides. mdpi.com

Another established route employs pyrimidine-2-thione derivatives as the starting material. The reaction of a 2-thioxo-pyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl halides in the presence of a base like triethylamine (B128534) yields the fused triazolo[4,3-a]pyrimidin-5(1H)-one system. nih.govtubitak.gov.tr This reaction is believed to proceed through the initial formation of a thiohydrazonate ester, followed by a Smiles rearrangement and subsequent cyclization with the elimination of a hydrogen sulfide (B99878) molecule. tubitak.gov.tr An alternative pathway using the corresponding 2-methylthio derivative of the pyrimidine also yields the same this compound products via the formation of an amidrazone intermediate. tubitak.gov.tr

Furthermore, the core can be assembled by reacting 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with various aldehydes, followed by a cyclization step to furnish the final pyrido[2,3-d] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[4,3-a]pyrimidin-5-one derivatives. nih.gov These conventional methods, while reliable, often require long reaction times and elevated temperatures.

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, researchers have developed advanced synthetic strategies that offer improved efficiency, higher yields, and more environmentally benign conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including triazolopyrimidinones. This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. researchgate.netrsc.org

The synthesis of fused thieno[3,2-e] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidinones provides a clear example of the benefits of microwave irradiation. researchgate.net The one-pot condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate (B1207046) with aryl acid hydrazides under microwave irradiation at 560W for 15–40 minutes resulted in quantitative yields. In contrast, the conventional thermal method required heating at 120°C for 12–24 hours, yielding significantly lower amounts of the product. researchgate.net

| Compound | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-8,9-cycloheptathieno[3,2-e] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidin-5(6H)-one | Microwave | 20 min | 92 | researchgate.net |

| 2-Phenyl-8,9-cycloheptathieno[3,2-e] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidin-5(6H)-one | Conventional | 12 h | 70 | researchgate.net |

| 2-(4-Chlorophenyl)-8,9-cycloheptathieno[3,2-e] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidin-5(6H)-one | Microwave | 25 min | 94 | researchgate.net |

| 2-(4-Chlorophenyl)-8,9-cycloheptathieno[3,2-e] nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidin-5(6H)-one | Conventional | 18 h | 75 | researchgate.net |

Similarly, microwave irradiation has been effectively used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize pyrano-1,2,3-triazolopyrimidinone derivatives, demonstrating superior yields and reduced reaction times. researchgate.netdntb.gov.ua The use of microwave heating aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-less reactions. researchgate.netrsc.org

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comresearchgate.net This approach is advantageous due to its operational simplicity, cost-effectiveness, and ability to rapidly generate molecular diversity. mdpi.com

The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines has been achieved through a one-pot, three-component reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal (B89532) in refluxing acetonitrile. researchgate.net This method provides a regioselective pathway to functionalized triazolopyrimidines in moderate to good yields. researchgate.net

While direct MCRs for the this compound core are less common, the principles have been widely applied to related heterocycles. For example, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized via a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) using triethylamine as a catalyst. mdpi.com The development of similar MCRs for triazolopyrimidinones represents a promising area for future research, offering a streamlined route to complex derivatives.

Oxidative cyclization is another key strategy for the synthesis of triazolopyrimidinones. This method typically involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization facilitated by an oxidizing agent to form the fused triazole ring.

For example, 2-hydrazinyl-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be condensed with various aldehydes to give the corresponding hydrazone derivatives. tubitak.gov.trtubitak.gov.tr Subsequent oxidative cyclization of these hydrazones leads to the formation of the corresponding triazolo[4,3-a] pyrimidin-5(1H)-one derivatives. tubitak.gov.trtubitak.gov.tr This approach is versatile, allowing for the introduction of various substituents based on the choice of aldehyde.

Another example involves the oxidative cyclization of a thiosemicarbazide (B42300) derivative in a basic medium. The synthesis of 3-(5-mercapto-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo [4,3-a] pyrimidin-5-(1H)-one was achieved through the oxidative cyclization of the corresponding thiosemicarbazide precursor using potassium hydroxide, followed by acidification. juniperpublishers.com More recently, diacetoxyiodobenzene (B1259982) has been used as a metal-free oxidizing agent to mediate the oxidative cyclization of Schiff bases to form related triazolo[5,1-b]purine systems, a strategy that could be applicable to this compound synthesis. mdpi.com

Diversification and Functionalization of this compound Scaffolds

Functionalization of the core this compound structure is crucial for modulating its physicochemical properties and biological activity. Research has focused on developing strategies to introduce diverse substituents at various positions of the heterocyclic scaffold.

The C2 and C5 positions of the this compound scaffold are common targets for chemical modification to explore structure-activity relationships (SAR). The specific nomenclature can vary depending on the isomer (e.g., nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[4,3-a] vs. nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-a]).

In a study on nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[4,3-a]pyrimidin-7-one derivatives as chemokine receptor antagonists, modifications were explored at positions corresponding to C2 and C5 of the pyrimidine ring. acs.org The synthesis started from β-keto esters, which were first benzylated and then condensed with 3-amino-1,2,4-triazole. This modular approach allowed for the introduction of a wide variety of substituents. acs.org

For instance, modifying the substituent at the C5 position (derived from the β-keto ester) showed that increasing the bulkiness of alkyl groups or introducing aliphatic rings enhanced affinity for the CCR2 receptor. An isopropyl group at C5 resulted in better affinity compared to a linear propyl group, and a cyclopropyl (B3062369) group also showed improved affinity. acs.org

Modification at the C2 position of the triazole ring was also investigated. For these derivatives, the starting material was a substituted 3-amino-1,2,4-triazole. The SAR study revealed that removing an amino group from the C2 position of the triazole moiety did not significantly affect affinity for the CCR2 receptor but did reduce potency at the CCR5 receptor. acs.org These findings demonstrate that targeted functionalization at specific positions is a viable strategy for fine-tuning the biological profile of this compound derivatives.

Design and Synthesis of this compound Hybrid Molecules

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent approach in medicinal chemistry to develop novel therapeutic agents. This design principle is extensively applied to the this compound scaffold, aiming to create hybrid molecules with enhanced biological activities or multi-target profiles. jrespharm.comrsc.org The core idea is to combine the known functions of a this compound moiety with those of other established pharmacologically active structures. jrespharm.com

Design Principles

The design of this compound hybrids is often guided by the goal of achieving synergistic effects or targeting multiple biological pathways simultaneously. rsc.orgnih.gov For instance, in the development of new anticancer agents, this compound scaffolds have been hybridized with other motifs to create compounds that can inhibit multiple targets like EGFR, TOP-II, HER-2, and Aromatase (ARO). rsc.org Similarly, to combat antimicrobial resistance, this compound derivatives have been combined with fragments like N-(methylnaphthalene)piperazine (NMP), which is known for its efflux pump inhibitory activity. jrespharm.comege.edu.tr This hybridization aims to create compounds with direct antimicrobial action and the ability to counteract resistance mechanisms. jrespharm.com

Another design strategy involves creating hybrids to target specific enzymes or receptors. Researchers have designed and synthesized pyrazole-triazolopyrimidine hybrids as potent α-glucosidase inhibitors for potential anti-diabetic applications. nih.gov In the context of inflammatory diseases, this compound derivatives have been designed as multitarget ligands for chemokine receptors CCR2 and CCR5, leveraging the highly conserved intracellular binding site in these receptors. nih.govacs.org The fusion of this compound with other heterocyclic systems like pyran, quinazoline, or thiazolidinone is also a common strategy to explore new chemical space and biological activities. researchgate.netresearchgate.netnih.gov

Synthetic Strategies

The synthesis of this compound hybrids employs a variety of chemical reactions, often utilizing multi-step or one-pot multicomponent approaches. nih.govnih.gov

Multi-step Synthesis: A common route involves the initial synthesis of a functionalized this compound core, which is then coupled with another molecular fragment. For example, a three-step synthesis was used to create this compound derivatives as chemokine receptor antagonists. This involved:

Synthesis of β-keto esters, if not commercially available. nih.govacs.org

Benzylation of the β-keto esters. nih.govacs.org

A final cyclization reaction of the benzylated β-keto esters with 3,5-diaminotriazole, often under microwave irradiation in an ionic liquid like BMIM-PF6, to yield the final hybrid compounds. nih.govacs.org

Similarly, the synthesis of this compound-NMP hybrids involved reacting 2-substituted-5-(chloromethyl)- jrespharm.comrsc.orgege.edu.trtriazolo[1,5-a]pyrimidin-7(3H)-one precursors with NMP in DMF in the presence of Cs2CO3 under microwave conditions. jrespharm.com

Multicomponent Reactions (MCRs): One-pot multicomponent approaches are valued for their efficiency and good yields. New pyrazole-triazolopyrimidine hybrids have been synthesized using a one-pot multicomponent reaction, which simplifies the synthetic process and allows for the generation of a library of compounds. nih.gov

Click Chemistry: The copper-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool for synthesizing triazole-containing hybrids. This method was used to create a series of thiazolidinone-linked 1,2,3-triazole hybrids by reacting a thiazolidinone-linked alkyne with various aromatic azides. nih.gov

Condensation Reactions: Knoevenagel condensation is another key reaction. It has been used to synthesize ciminalum-4-thiazolidinone hybrids by reacting ciminalum with a substituted 4-thiazolidinone (B1220212) derivative. mdpi.com This reaction is also applicable at various stages of a synthesis, for example, to introduce arylidene substituents onto a pre-formed thiazolidine–triazole hybrid core. nih.gov

The choice of synthetic methodology often depends on the specific structures being hybridized and the desired final compound. Microwave-assisted synthesis is frequently employed to accelerate reaction times and improve yields. jrespharm.comnih.govresearchgate.net

Research Findings

The hybridization of triazolopyrimidinones has led to the discovery of compounds with significant biological activities. The following tables summarize findings from selected studies.

Table 1: Pyrazole-Triazolopyrimidine Hybrids as α-Glucosidase Inhibitors nih.gov Data from a study on newly synthesized pyrazole-triazolopyrimidine hybrids, with acarbose (B1664774) as the standard drug.

| Compound | Substituent (Ar) | IC₅₀ (µM) |

| 4h | 4-Cl | 12.45 |

| 4f | 4-OH | 14.47 |

| 4l | 3-NO₂ | 17.27 |

| Acarbose | - | 12.68 |

As shown in the table, compound 4h displayed excellent α-glucosidase enzyme inhibition activity, comparable to the standard drug acarbose. nih.gov Compounds 4f and 4l also exhibited potent activity. nih.gov

Table 2: Multitarget Triazolopyrimidine Hybrids as Anticancer Agents rsc.org In vitro inhibitory activity (IC₅₀) of selected compounds against various cancer-related targets.

| Compound | EGFR (µM) | TOP-II (µM) | HER-2 (µM) | ARO (µM) |

| 13c | 0.087 | 31.56 | 0.078 | 0.156 |

| 11e | 0.146 | 50.11 | 0.138 | 0.321 |

| 7c | 0.201 | 63.09 | 0.199 | 0.551 |

The research highlighted compound 13c as a potent multi-target inhibitor, showing significant activity against EGFR, HER-2, and Aromatase (ARO). rsc.org

Table 3: Thiazolidinone-1,2,3-Triazole Hybrids as Anticancer Agents nih.gov Cytotoxic activity (IC₅₀) of selected hybrids against human cancer cell lines.

| Compound | Substituent (Ar) | HT-1080 (µM) | MCF-7 (µM) |

| 5a | 4-F | 10.26 ± 0.71 | 15.13 ± 1.13 |

| 5d | 4-Br | 13.45 ± 1.54 | 11.56 ± 1.98 |

This study identified compounds 5a and 5d as having the most promising anti-proliferative activity against fibrosarcoma (HT-1080) and breast carcinoma (MCF-7) cell lines, respectively. nih.gov

Structure Activity Relationship Sar Investigations of Triazolopyrimidinone Compounds

Foundational Principles and Methodologies in Triazolopyrimidinone SAR Studies

The core principle of SAR studies is to establish a correlation between the chemical structure of a molecule and its biological activity. gardp.org This involves systematically altering parts of a lead compound, a molecule with known biological activity, and observing how these changes impact its efficacy. gardp.org For the this compound class, this process typically involves modifications at various positions of the fused ring system and its substituents.

Methodologies employed in this compound SAR studies are both traditional and modern. Synthetic chemistry plays a crucial role, with chemists preparing series of analogues where specific parts of the molecule are varied. csmres.co.uk These variations can include changing the nature and position of substituents on the aromatic and heterocyclic rings, altering the core this compound scaffold itself, and introducing different linking groups. researchgate.netacs.org

Computational chemistry and molecular modeling are indispensable tools in modern SAR investigations. Techniques like quantitative structure-activity relationship (QSAR) analysis are used to build mathematical models that correlate structural features with biological activity. researchgate.net These models can then predict the activity of novel, yet-to-be-synthesized compounds. Molecular docking studies provide insights into how this compound derivatives bind to the active sites of their target proteins, helping to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. researchgate.net

A typical SAR study on triazolopyrimidinones might involve:

Scaffold Modification: Exploring different isomers of the this compound core to determine the optimal arrangement of nitrogen atoms and the carbonyl group for activity. nih.gov

Substituent Variation: Introducing a variety of chemical groups (e.g., alkyl, aryl, halogen, hydroxyl) at different positions of the scaffold to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Conformational Analysis: Studying the three-dimensional shape of the molecules and how it influences their ability to fit into the target's binding pocket.

By combining these methodologies, researchers can build a comprehensive understanding of the SAR for a particular series of this compound compounds, paving the way for the development of optimized drug candidates.

Elucidating SAR for Specific Biological Targets

The versatility of the this compound scaffold has led to its investigation against a wide array of biological targets. The following sections detail the SAR findings for several key therapeutic areas.

Ferrochelatase (FECH) is the final enzyme in the heme biosynthesis pathway and has emerged as a therapeutic target for conditions like neovascular eye diseases. iu.edugoogle.com High-throughput screening identified triazolopyrimidinones as a promising scaffold for FECH inhibition. iu.edunih.gov Subsequent SAR studies have been crucial in developing potent and drug-like inhibitors. iu.eduresearchgate.net

A key finding from these studies is the importance of the this compound core in binding to the FECH active site. iu.eduresearchgate.net X-ray co-crystal structures have confirmed that these inhibitors interact directly with the enzyme's active site. iu.eduresearchgate.net

The SAR explorations have focused on modifying substituents on the this compound ring system to enhance potency and improve pharmacokinetic properties. While specific details of these modifications are often proprietary, the general approach involves creating a library of derivatives with diverse chemical groups to probe the enzyme's binding pocket. google.com This foundational work has laid the groundwork for developing novel therapeutic agents for diseases characterized by FECH activity. iu.edunih.gov

Chemokine receptors CCR2 and CCR5 are implicated in various inflammatory diseases, making them attractive drug targets. acs.orgnih.gov this compound derivatives have been identified as potent intracellular antagonists for these receptors, and extensive SAR studies have been conducted to understand and optimize their activity. acs.orgnih.gov

Initial investigations revealed that certain this compound compounds, originally patented as CCR2 antagonists, also exhibit inhibitory activity against CCR5, suggesting the potential for dual antagonism. acs.orgnih.gov This led to the synthesis of a series of derivatives to explore the SAR for both receptors. acs.orgresearchgate.net

Key SAR findings for this class of compounds include:

Modification of the Triazolo Moiety: Changes to the amino group on the triazole ring significantly impact affinity and activity. For instance, removing the amino group from a lead compound resulted in similar affinity for CCR2 but lower potency for CCR5. acs.orgnih.gov

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the this compound core are critical for activity at both CCR2 and CCR5. Halogen substitutions, particularly chlorine and fluorine, have been extensively explored.

Introduction of Cyclic Groups: Replacing linear alkyl chains with cyclic moieties, such as cyclopropyl (B3062369) or isopropyl groups, can influence both affinity for CCR2 and potency at CCR5. researchgate.net

These studies have demonstrated that it is possible to modulate the selectivity of this compound derivatives, leading to the identification of both CCR2-selective and dual CCR2/CCR5 inhibitors. acs.orgresearchgate.net For example, compounds 39 and 43 were identified as potent inhibitors of β-arrestin recruitment in CCR5. acs.org The insurmountable mechanism of inhibition observed for some of these compounds suggests they hold promise for improved efficacy in inflammatory diseases. acs.orgresearchgate.net

| Compound | R2 | R3 | R4 | CCR2 Ki (nM) | CCR5 IC50 (nM) |

| 8 | NH2 | H | H | 1.3 | 571 |

| 6 | H | H | H | - | >1000 |

| 37 | NH-cyclopropyl | H | H | 0.4 | 214 |

| 38 | NH-isopropyl | H | H | 0.6 | 132 |

| 39 | - | - | - | - | High Potency |

| 43 | - | - | - | - | High Potency |

Data sourced from Zacarías et al., 2019. researchgate.net

The emergence of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have shown promise in this area, with numerous studies investigating their SAR to enhance their antimicrobial properties. upi.edu

The antimicrobial activity of these compounds is often linked to their ability to interact with specific microbial targets. For instance, some this compound derivatives have demonstrated anti-biofilm activity against bacteria like Pseudomonas aeruginosa and E. coli. researchgate.net

Key SAR insights in this area include:

Influence of Substituents: The presence of specific substituents can significantly enhance antimicrobial activity. For example, the introduction of chloro and methoxy (B1213986) groups into indole-triazolopyrimidine hybrids was found to increase their antimicrobial and antioxidant activities. upi.edu

Importance of the Core Structure: The this compound scaffold itself is crucial for the observed antimicrobial effects. upi.edu

Hybrid Molecules: Creating hybrid molecules that combine the this compound core with other known antimicrobial pharmacophores, such as quinazolines, has led to compounds with potent activity against plant pathogens like Xanthomonas axonopodis. researchgate.net

Molecular docking studies have been employed to understand how these compounds interact with microbial protein receptors, with some derivatives showing significant binding energies, supporting the experimental findings. researchgate.net

This compound derivatives have been investigated as potential anticancer agents, with some compounds showing significant activity against various human tumor cell lines. researchgate.netupi.edu SAR studies in this area aim to optimize the cytotoxic potency and selectivity of these compounds. acs.org

The antineoplastic activity of triazolopyrimidines can arise from various mechanisms, including the inhibition of kinases involved in cell cycle control, such as cyclin-dependent kinases (CDKs), and the induction of DNA damage. acs.org

Important SAR findings for antineoplastic triazolopyrimidinones include:

Substitution Patterns: The number and position of substituents on the aromatic rings can greatly influence anticancer activity. For example, di- and tri-substituted analogs have been found to be more potent than their mono-substituted counterparts. researchgate.net

Specific Substituents: The nature of the substituents is also critical. Electron-donating groups, such as methyl groups, at certain positions can enhance anti-proliferative potency. sci-hub.se In contrast, electron-withdrawing groups like chloro substituents at other positions have also been shown to increase cytotoxic activity. sci-hub.se

Hybrid Scaffolds: The fusion of the this compound core with other heterocyclic systems known for their anticancer properties, such as thiazoles, has been a successful strategy for developing potent agents. sci-hub.se

These SAR studies have led to the identification of promising lead compounds, such as 13b and 13h , which exhibited superior anticancer activity compared to the standard drug etoposide (B1684455) against certain cell lines. researchgate.net

| Compound | Substitution | Activity |

| 13b | Tri/di-substituted | High |

| 13h | Tri/di-substituted | High |

| - | Mono-substituted | Lower |

Data based on general findings from Al-Ostath et al., 2023. researchgate.net

The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is linked to a variety of inflammatory diseases. nih.govnih.gov Triazolopyrimidinones have emerged as a novel class of selective NLRP3 inflammasome inhibitors. nih.gov

The discovery of this class began with an in silico pharmacophore model that identified a weakly potent this compound hit. nih.gov Subsequent optimization through SAR studies led to the identification of highly potent and selective inhibitors. nih.gov

Key SAR findings for NLRP3 inflammasome inhibition include:

Core Structure Integrity: The researchgate.netnih.goviu.edutriazolo[1,5-a]pyrimidin-7-one core is essential for activity. Modifications such as methylation of the 4-nitrogen or removal of the carbonyl group resulted in a complete loss of inhibition. nih.gov

Substitution at the 2-position: This position is tolerant to a wide range of substituents, including alkyl, cycloalkyl, and aromatic groups.

Substitution at the 5-position: Aromatic or heteroaromatic rings at this position are generally favored for potent activity.

Linker between the Core and Substituents: The nature and length of the linker connecting substituents to the core can significantly impact potency.

These systematic SAR investigations led to the discovery of compounds like NDT-30805 (50) , which is a potent, selective, and highly soluble NLRP3 inflammasome inhibitor with advantages over earlier inhibitors like CP-456,773. nih.gov

| Compound | Core Modification | IL-1β Inhibition (at 40 µM) |

| 1 | None (Parent Hit) | ~70% |

| 2 | Methylation of 4-nitrogen | Complete Loss |

| 3 | Removal of carbonyl | Complete Loss |

| 4 | Isomeric this compound core | Complete Loss |

Data sourced from Harrison et al., 2022. nih.gov

SAR for Angiotensin II Receptor Antagonists (Triazolopyrimidine Class)

The exploration of Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[1,5-c]pyrimidine and Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[4,3-c]pyrimidine derivatives has identified a novel class of nonpeptide angiotensin II (AII) receptor antagonists. nih.gov These compounds demonstrate high affinity for the AT1 receptor subtype, which is primarily responsible for the known cardiovascular effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) release. nih.govwikipedia.org

A systematic investigation into the structure-activity relationships of this class revealed several critical structural features necessary for potent and orally active antagonism of the AT1 receptor. nih.gov The general pharmacophore for these antagonists includes a heterocyclic core, an acidic group (often a tetrazole), and specific alkyl or aryl side chains that influence potency and receptor binding. nih.govmdpi.com

Key findings from SAR studies on the triazolopyrimidine class indicate:

The Biphenyl-Tetrazole Moiety: A recurring feature in many potent nonpeptide AII antagonists is the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl substituent. nih.gov This group is considered crucial for high-affinity binding and is essential for the oral activity of these compounds. nih.gov It mimics the C-terminal carboxylate and the Phe⁸ side chain of angiotensin II.

Substituents on the Pyrimidine (B1678525) Ring: The nature and position of alkyl groups on the pyrimidine ring play a critical role in determining the antagonist potency. nih.gov

Position 5: A methyl group at the 5-position was found to be favorable for activity.

Position 7: A propyl group, specifically an n-propyl group, at the 7-position contributes significantly to the compound's potency. nih.gov

Isomeric Scaffolds: Studies comparing the Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[1,5-c]pyrimidine and the isomeric Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[4,3-c]pyrimidine cores found no significant difference in antagonist activity between the two series. nih.gov This suggests a degree of flexibility in the orientation of the core heterocycle for receptor interaction.

These SAR investigations led to the identification of UP 269-6 as a lead compound. nih.gov This derivative, chemically named 5-methyl-7-n-propyl-8-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]- Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[1,5-c]pyrimidin-2(3H)-one, demonstrated high potency and a long duration of action. nih.gov It exhibits a high affinity for the AT1 receptor with a marked selectivity over the AT2 receptor subtype. nih.gov

| Compound | Core Structure | R5 Substituent | R7 Substituent | AT1 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| UP 269-6 (Derivative 29) | Current time information in Bangalore, IN.nih.govcapes.gov.br-triazolo[1,5-c]pyrimidin-2(3H)-one | -CH₃ | -CH₂CH₂CH₃ | 24 |

Data sourced from a study on novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazolopyrimidinones

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to identify the physicochemical properties and structural features of a series of compounds that are statistically correlated with their biological activity. mdpi.comnih.gov For this compound derivatives, QSAR models provide valuable insights into the key molecular descriptors that govern their interactions with biological targets, thereby guiding the design of new compounds with enhanced potency. researchgate.netresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to their measured biological activity. nih.govfrontiersin.orgnih.gov

For instance, in silico studies on 1,2,4-triazolo[1,5-a]pyrimidinone derivatives acting as modulators of the GABAA receptor have utilized molecular docking and molecular dynamics simulations to understand their binding mechanisms. researchgate.net Such studies often calculate binding free energies (ΔGbinding), which can show good correlation with experimental IC50 values, forming the basis of a QSAR model. researchgate.net The models can reveal the importance of specific interactions, such as hydrogen bonds with residues like Ser205 and Tyr160, and π-π stacking interactions with hydrophobic residues in the receptor's binding pocket. researchgate.net

Three-dimensional QSAR (3D-QSAR) approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netresearchgate.net These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net

A typical 3D-QSAR study on a series of related heterocyclic compounds might yield the following statistical validation parameters:

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Key Findings/Important Descriptors |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Identifies regions where bulky groups (steric fields) enhance or decrease activity. |

| CoMSIA | 0.706 | 0.969 | 0.866 | Provides insights into steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. Suggests electronegative groups at certain positions are crucial for activity. |

Data represents typical values from a 3D-QSAR study on isoxazole (B147169) derivatives, illustrating the predictive power of the models. researchgate.net For triazolopyrimidinones, similar models highlight the importance of hydrophobicity and electronegativity in specific regions of the molecule for determining biological activity. researchgate.net

These QSAR models, once validated, serve as predictive tools to estimate the biological activity of newly designed, yet unsynthesized, this compound derivatives, thereby streamlining the drug discovery process. mdpi.com

Pharmacological and Biological Activity Profiles of Triazolopyrimidinone Derivatives

Antimicrobial Spectrum of Triazolopyrimidinone Compounds

The term "antimicrobial spectrum" refers to the range of microorganisms that an antibiotic can inhibit or kill. wikipedia.org this compound derivatives have demonstrated a wide range of antimicrobial activities.

Several studies have highlighted the potential of this compound derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. jrespharm.comresearchgate.net

One study reported the synthesis of novel this compound-N-(methylnaphthalene)piperazine (NMP) hybrids and their evaluation for antimicrobial activity. jrespharm.com The results, obtained using disk diffusion and microdilution methods, showed that these compounds were effective against various bacterial strains. jrespharm.com Notably, the hybrid compound H5 exhibited a 16-fold increase in potency against Enterococcus faecalis compared to its precursor, TP5 . jrespharm.com Furthermore, some of these compounds demonstrated significant inhibition of biofilm production in E. coli and P. aeruginosa at a concentration of 10 µg/ml. jrespharm.com Biofilms are communities of microorganisms that are notoriously difficult to eradicate and contribute to persistent infections. nih.gov The ability of these compounds to inhibit biofilm formation is a promising characteristic for combating antibiotic resistance. jrespharm.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net For instance, compound 2m was identified as a potent DNA gyrase inhibitor with an IC50 value of 0.89 μM, comparable to the reference drug ciprofloxacin. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity | Source |

|---|---|---|---|

| H3 | S. aureus | MIC: 64 µg/ml | jrespharm.com |

| H5 | E. faecalis | 16-fold more potent than TP5 | jrespharm.com |

| 2m | DNA Gyrase | IC50: 0.89 µM | researchgate.net |

This table is interactive. Click on the headers to sort the data.

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. researchgate.netresearchgate.net Studies have investigated their efficacy against various fungal strains, including Candida albicans and Candida parapsilosis. jrespharm.com While some synthesized compounds were found to be ineffective against these specific strains at the tested concentrations, other research has highlighted the potential of this chemical scaffold in developing new antifungal drugs. jrespharm.comresearchgate.netupi.edu For example, some triazolopyrimidine derivatives have shown effectiveness against fungal strains like Rhizoctonia solani and Trichoderma sp. upi.edu

Antineoplastic and Antiproliferative Potentials of Triazolopyrimidinones

The search for novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds with antineoplastic and antiproliferative activities. researchgate.netnih.gov

Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. upi.eduresearchgate.netnih.gov For instance, a series of thieno[2,3-d] acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidines demonstrated significant cytotoxic activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. researchgate.net Specifically, 2-(4-bromophenyl)triazole 10b and 2-(anthracen-9-yl)triazole 10e showed excellent potency against the MCF-7 cell line, with IC50 values of 19.4 ± 0.22 and 14.5 ± 0.30 μM, respectively, which were better than the standard drug doxorubicin (B1662922) (IC50 = 40.0 ± 3.9 μM). researchgate.net Another study reported a novel triazole-benzohydrazone hybrid, compound 18 , which exhibited broad-spectrum antiproliferative efficacy against most of the 60 cancer cell lines tested by the National Cancer Institute (NCI). nih.gov It showed outstanding potency against melanoma (MALME-3M) and breast cancer (MCF7) cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 10b | MCF-7 | 19.4 ± 0.22 | researchgate.net |

| 10e | MCF-7 | 14.5 ± 0.30 | researchgate.net |

| 18 | PC-3 | 5.96 | nih.gov |

| 19 | A549/ATCC | 7.90 | nih.gov |

| 25 | K-562 | 7.71 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The anticancer activity of this compound derivatives is often attributed to their interaction with various cellular targets, including DNA. ibg.edu.trresearchgate.netcumhuriyet.edu.tr DNA is a primary target for many anticancer drugs, and molecules that can interact with and modify DNA function can induce apoptosis (programmed cell death) in cancer cells. nih.gov A study on a novel this compound derivative, CPD-1 , investigated its interaction with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) using electrochemical techniques. ibg.edu.trcumhuriyet.edu.tr The results showed significant alterations in the guanine (B1146940) bases of DNA upon interaction with CPD-1 , suggesting that this compound can impact DNA structure. ibg.edu.trcumhuriyet.edu.tr Such interactions can interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov

Other cellular targets for this compound derivatives include enzymes and receptors involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth and division. nih.gov

Antiviral Activities of this compound Derivatives

This compound derivatives have also demonstrated potential as antiviral agents. researchgate.netontosight.ai Research in this area has explored their efficacy against a range of viruses. nih.govnih.govresearchgate.net

One study focused on the development of N-alkyl this compound derivatives with potent activity against human rhinovirus (hRV), a common cause of the cold. nih.gov The optimized compound, 2c (KR-25210) , displayed broad anti-hRV activity with half-maximal effective concentration (EC50) values of ≤ 2 µM against all tested hRV serotypes. nih.gov Importantly, this compound was also found to be active against other enteroviruses. nih.gov A time-of-addition assay indicated that 2c targets the virus replication stages, suggesting it inhibits viral replication rather than entry into the host cell. nih.gov

Table 3: Antiviral Activity of a Selected this compound Derivative

| Compound | Virus | Activity (EC50) | Source |

|---|---|---|---|

| 2c (KR-25210) | Human Rhinovirus (hRV) | ≤ 2 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Immunomodulatory and Anti-inflammatory Properties

The immune system and inflammatory pathways are critical in both maintaining health and contributing to disease pathogenesis. This compound derivatives have shown notable effects in modulating these systems, primarily through the inhibition of inflammasomes and antagonism of chemokine receptors. These actions highlight their potential in treating inflammatory and autoimmune disorders.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases. nih.govresearchgate.net

This compound derivatives have been identified as potent and selective inhibitors of the NLRP3 inflammasome. researchgate.netnih.gov The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal. nih.gov Research has shown that certain this compound compounds can disrupt the assembly of the NLRP3 inflammasome. nih.gov For instance, a triazolopyrimidone hit was optimized to develop potent and selective small molecule NLRP3 inflammasome inhibitors. nih.gov One such derivative, NDT-30805, demonstrated an IC₅₀ value of 13 nM in inhibiting the NLRP3 inflammasome. researchgate.net The mechanism of action for some of these inhibitors involves direct binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. researchgate.netbiorxiv.org

The ability of triazolopyrimidinones to specifically target the NLRP3 inflammasome pathway presents a promising therapeutic strategy for a wide range of inflammatory diseases. frontiersin.org

Chemokine receptors, particularly CCR2 and CCR5, are key players in orchestrating the migration of immune cells to sites of inflammation. acs.orgnih.gov These receptors are involved in the pathogenesis of numerous inflammatory and immune-mediated diseases, such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. acs.orgnih.gov Consequently, they have become attractive targets for therapeutic intervention.

This compound-based compounds have been developed as antagonists for both CCR2 and CCR5. acs.orgnih.gov Some of these derivatives have been found to act as dual antagonists, inhibiting both receptors simultaneously, which could offer a more effective therapeutic approach for complex inflammatory diseases where both receptors play a role. nih.gov

Studies have revealed that these this compound antagonists bind to an intracellular site of the receptors, exhibiting a noncompetitive mode of inhibition. acs.org This intracellular binding is a distinct feature compared to many other chemokine receptor antagonists that bind to the extracellular (orthosteric) site. acs.orguniversiteitleiden.nl For example, one study reported on this compound derivatives that selectively antagonize CCR2, while some also showed inhibitory activity against CCR5 at nanomolar concentrations. universiteitleiden.nl The evaluation of certain compounds confirmed their role as insurmountable antagonists for both CCR2 and CCR5. universiteitleiden.nl

The development of these dual-acting, intracellular antagonists represents a novel strategy for modulating chemokine receptor activity and treating associated inflammatory conditions. universiteitleiden.nl

Enzyme Modulation and Metabolic Pathway Interference

Beyond their immunomodulatory effects, this compound derivatives have been shown to interfere with specific enzymes and metabolic pathways, further expanding their therapeutic potential.

Ferrochelatase (FECH) is the final enzyme in the heme biosynthesis pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme. google.complos.org Heme is a crucial component of many essential proteins, including hemoglobin and cytochromes. Inhibition of FECH has emerged as a potential therapeutic strategy for conditions like ocular neovascularization. google.comiu.edu

A class of this compound derivatives has been identified as potent and drug-like inhibitors of FECH. iu.edunih.gov High-throughput screening led to the discovery of these compounds, and subsequent structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory activity. iu.edunih.gov These inhibitors have been shown to bind to the active site of FECH, as confirmed by cocrystal structures. iu.edunih.gov

By inhibiting FECH, these this compound derivatives disrupt heme synthesis, which can have significant downstream effects. plos.org For example, FECH inhibition has been shown to be antiangiogenic in various in vitro and in vivo models. iu.edunih.gov This antiangiogenic activity is a key reason for the interest in FECH inhibitors for treating diseases characterized by abnormal blood vessel growth. researchgate.net

The versatility of the this compound scaffold allows for its interaction with a range of other enzymes and kinases, highlighting its potential for multi-target drug design.

Fatty Acid Binding Proteins (FABPs): FABPs are intracellular lipid chaperones that play a role in lipid metabolism and signaling. nih.gov FABP4, in particular, is implicated in metabolic syndrome and obesity-related disorders. nih.govresearchgate.net Novel this compound derivatives based on the universiteitleiden.nlgoogle.comiu.edutriazolo[1,5-a]pyrimidin-7(3H)-one core have been synthesized and evaluated as FABP4 inhibitors. nih.gov These compounds offer a potential therapeutic avenue for treating conditions like obesity and type 2 diabetes. nih.govresearchgate.net

Phosphoinositide 3-kinase gamma (PI3Kγ): While direct and extensive research on this compound as PI3Kγ inhibitors is less documented in the provided context, the general kinase inhibitory potential of this scaffold suggests it could be adapted to target PI3Kγ, an important enzyme in inflammatory and immune cell signaling.

Emerging Bioactivities: Antioxidant, Anti-Alzheimer, and Anti-Parkinsonism Effects

Recent research has begun to uncover new biological activities of this compound derivatives, extending their potential applications to neurodegenerative diseases and conditions associated with oxidative stress. researchgate.netbenthamscience.com

The multifactorial nature of diseases like Alzheimer's and Parkinson's often involves neuroinflammation, oxidative stress, and protein misfolding. researchgate.netnih.gov The known anti-inflammatory and enzyme-inhibiting properties of triazolopyrimidinones make them attractive candidates for developing multi-target-directed ligands for these complex disorders. researchgate.net

Anti-Alzheimer's and Anti-Parkinsonism Effects: Several studies have reported the potential of triazolopyrimidine derivatives in the context of Alzheimer's and Parkinson's disease. researchgate.netbenthamscience.com Their ability to inhibit the NLRP3 inflammasome, which is implicated in the neuroinflammation seen in these diseases, is a key aspect of their potential therapeutic benefit. nih.govresearchgate.net Some derivatives have also been investigated for their ability to inhibit cholinesterases, an established target in Alzheimer's therapy. researchgate.net

The exploration of these emerging bioactivities is an active area of research, with the potential to yield novel therapeutic agents for some of the most challenging neurodegenerative diseases.

Mechanistic Elucidations of Triazolopyrimidinone Bioactivity at the Molecular and Cellular Level

Molecular Target Identification and Validation Methodologies

The initial step in elucidating the bioactivity of a compound is the identification and validation of its molecular target. For triazolopyrimidinone derivatives, this process involves a suite of preclinical techniques to confirm that modulating the target can produce a therapeutic benefit within an acceptable safety margin. nih.gov

Key methodologies include:

Functional Analysis : In vitro assays are employed to measure the biological activity of the target and to characterize the pharmacological effects of the this compound compound. This includes using specific "tool" molecules to demonstrate a desired biological effect. nih.gov

Expression Profiling : The distribution of messenger RNA (mRNA) and protein is analyzed in both healthy and disease-relevant cells and tissues. This helps to correlate the target's expression with the progression or severity of a disease. nih.gov

Cell-Based Models : Advanced cellular models, such as 3D cultures and induced pluripotent stem cells (iPSCs), are utilized to assess the compound's effect in a more physiologically relevant context. nih.gov

Biomarker Identification : Techniques like quantitative PCR (qPCR) and protein analyte detection are used to identify and validate biomarkers that can track the compound's engagement with its target and the subsequent biological response. nih.gov

Through such methods, several targets for this compound derivatives have been identified, including G-protein coupled receptors (GPCRs) like CC chemokine receptors 2 and 5 (CCR2 and CCR5), as well as metalloenzymes such as matrix metalloproteinase-2 (MMP-2), carbonic anhydrase II (CA II), and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netwikipedia.orgnih.gov

Receptor Binding Characteristics and Allosteric Modulation

This compound derivatives have been extensively studied for their interaction with GPCRs, a large family of cell-surface receptors involved in numerous physiological processes. researchgate.netacs.org These compounds often exhibit a sophisticated binding mechanism known as allosteric modulation.

Unlike traditional orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct, topographically different site on the receptor. mdpi.com This interaction can modify the receptor's conformation, thereby influencing the binding and signaling of the primary ligand. mdpi.com Allosteric modulators can be classified as positive (enhancing agonist activity), negative (inhibiting agonist activity), or neutral. mdpi.com

Derivatives of this compound have been characterized as noncompetitive, negative allosteric modulators. researchgate.netnih.gov This means they inhibit the receptor's function in a way that cannot be overcome by increasing the concentration of the natural agonist, an action described as insurmountable inhibition. researchgate.netacs.org This property is particularly advantageous in pathological conditions where high local concentrations of chemokines (the natural agonists) are present. researchgate.net

Characterization of Intracellular Binding Sites (e.g., GPCRs like CCR2)

A significant finding in the study of triazolopyrimidinones is their ability to target intracellular binding sites on GPCRs. researchgate.netnih.gov While most GPCR ligands bind to the extracellular domains of the receptor, these compounds access a highly conserved binding pocket on the cytoplasmic side. researchgate.netnih.govnih.gov

Research has focused on the interaction of this compound derivatives with CC chemokine receptor 2 (CCR2), a GPCR implicated in various inflammatory diseases. researchgate.netacs.org Radioligand binding assays have confirmed that these compounds bind to the intracellular site of CCR2 with high affinity. researchgate.netnih.gov For instance, one study demonstrated that a specific this compound derivative displaced a known intracellular radioligand from CCR2, indicating competitive binding at this internal site. researchgate.net This intracellular binding mode directly interferes with the receptor's ability to interact with downstream signaling partners like G proteins and β-arrestins. nih.gov

| Compound | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Compound 8 | 1.3 | researchgate.net |

| Compound 39 | 2.2 | researchgate.net |

| Compound 43 | 0.4 | researchgate.net |

Enzyme Kinetic Analysis of this compound Inhibitors

Beyond GPCRs, certain this compound acyclo C-nucleosides have been identified as potent inhibitors of key metalloenzymes involved in cancer progression, such as VEGFR-2, MMP-2, and CA II. wikipedia.orgnih.gov Enzyme kinetic studies are performed to quantify the inhibitory potency of these compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀).

These studies revealed that rationally designed this compound derivatives can simultaneously inhibit multiple enzymes central to tumorigenesis. nih.gov For example, specific derivatives have shown nanomolar inhibition of VEGFR-2 and MMP-2, and submicromolar inhibition of CA II, demonstrating a multitargeted anticancer profile. nih.gov

| Compound | VEGFR-2 (IC50) | MMP-2 (IC50) | CA II (IC50) | Reference |

|---|---|---|---|---|

| Compound 8 | 5.89 nM | 17.44 nM | 0.21 µM | nih.gov |

| Compound 9 | 10.52 nM | 30.93 nM | 0.36 µM | nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., DNA binding)

The interaction between small molecules and nucleic acids is a cornerstone of many therapeutic strategies, particularly in cancer chemotherapy. nih.gov Research has explored the potential for this compound derivatives to interact with DNA.

One study investigated the electrochemical characteristics of a novel derivative, 2-(2-chlorophenyl)-5-(morpholinomethyl)- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one (CPD-1), and its interaction with single-stranded (ssDNA) and double-stranded DNA (dsDNA). nih.gov Using electrochemical techniques like Differential Pulse Voltammetry, the study observed significant alterations in the guanine (B1146940) bases of DNA upon interaction with the compound. nih.gov

The binding constant (K) for this interaction was calculated to be 7.4 x 10¹ M⁻¹, which indicates a relatively weak interaction compared to known DNA intercalators or minor groove binders. nih.gov This low K value suggests the interaction is likely electrostatic or involves groove binding rather than strong intercalation between base pairs. nih.gov The change in Gibbs free energy (ΔG°) was calculated at -10.66 kJ/mol. nih.gov These findings suggest that while some this compound derivatives can interact with DNA, the mechanism is not one of strong, covalent binding or intercalation, but rather a weaker, non-covalent association. nih.gov

Cellular Pathway Interventions (e.g., β-arrestin recruitment inhibition, heme pathway disruption)

The binding of this compound derivatives to their molecular targets initiates a cascade of events that interfere with specific cellular signaling pathways.

A primary example is the inhibition of β-arrestin recruitment. researchgate.netacs.org Following agonist binding, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins. This action terminates G protein-dependent signaling and can initiate a separate wave of β-arrestin-dependent signaling. By binding to an intracellular allosteric site, this compound antagonists can directly interfere with the conformational changes required for β-arrestin to bind to the receptor. nih.gov Studies have shown that these compounds potently inhibit CCL2-stimulated β-arrestin recruitment to CCR2 and CCL3-stimulated recruitment to CCR5. researchgate.netnih.gov This demonstrates a direct intervention in a key GPCR signaling and regulatory pathway.

| Compound | Receptor | Inhibition (IC50) in nM | Reference |

|---|---|---|---|

| Compound 8 | CCR2 | 10 | researchgate.net |

| Compound 8 | CCR5 | 571 | researchgate.net |

| Compound 39 | CCR2 | 21 | researchgate.net |

| Compound 43 | CCR2 | 4 | researchgate.net |

Additionally, through the inhibition of enzymes like VEGFR-2, these compounds disrupt critical signaling pathways in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.gov By blocking VEGFR-2, the this compound derivatives interfere with the signaling cascade that promotes the expression of other pro-tumorigenic factors like MMP-2 and CA II. nih.gov No significant research was found detailing the disruption of the heme pathway by this compound compounds.

Efflux Pump Modulation

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells, and their overexpression is a major mechanism of multidrug resistance (MDR) in both cancer cells and bacteria. researchgate.netresearchgate.net These pumps, which include the ATP-binding cassette (ABC) and Resistance-Nodulation-Division (RND) superfamilies, can reduce the intracellular concentration of therapeutic agents, thereby diminishing their efficacy. wikipedia.orgresearchgate.net

While the this compound scaffold is being investigated for a wide range of biological activities, current research has primarily focused on its role as an inhibitor of specific cellular targets rather than as a modulator of efflux pumps. Some studies have noted that the cellular potency of certain this compound-based antibacterial candidates was improved in efflux-deficient bacterial strains, suggesting the compounds are likely substrates of these pumps. acs.orgnih.gov However, direct evidence of this compound derivatives acting as inhibitors or modulators of specific efflux pumps like those in the ABC or RND families is not extensively documented in the reviewed literature. This remains an area for potential future investigation to see if these compounds could be developed as MDR reversal agents.

Computational and Theoretical Chemistry Studies Applied to Triazolopyrimidinone Research

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure and inherent reactivity of triazolopyrimidinone molecules. These methods are crucial for elucidating the electronic properties that govern the behavior of these compounds.

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and properties of molecules from first principles. mdpi.com In the context of this compound research, DFT calculations are instrumental in determining key electronic characteristics that dictate the molecule's stability and reactivity. The theory has become highly popular for calculating molecular properties and has been widely used to compute electronic structure properties in both gas and aqueous phases. mdpi.com

A central aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE = ELUMO - EHOMO) between these two orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. The negative values for both HOMO and LUMO energies indicate that the molecules are stable. mdpi.com

Building upon DFT calculations, various global and local reactivity descriptors can be derived to provide a quantitative measure of the chemical behavior of this compound derivatives. redalyc.org These descriptors help in understanding and predicting how a molecule will interact with other chemical species.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a picture of the molecule's reactivity as a whole. mdpi.comresearchgate.net Key global descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with high hardness are less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. mdpi.com

These descriptors are calculated using the following formulas, based on Koopmans' theorem (I = -EHOMO and A = -ELUMO):

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / η | Ease of polarization |

| Electrophilicity Index (ω) | ω = μ² / 2η | Electron-accepting capacity |

While global descriptors describe the entire molecule, local reactivity descriptors identify the most reactive sites within the molecule. The most common of these are the Fukui functions (f(r)). These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This allows for the identification of specific atoms susceptible to electrophilic attack (where an electron is accepted) or nucleophilic attack (where an electron is donated). researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the interactions of this compound derivatives with biological targets, typically proteins. These methods are fundamental to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound derivative) when bound to a second molecule (the receptor, e.g., a protein). nih.gov The process begins with preparing the 3D structures of both the protein and the ligand. For the protein, this often involves removing water molecules and ions from the crystal structure and adding hydrogen atoms. jchemtech.com The ligand's structure is optimized to find its most stable, low-energy conformation. jchemtech.com

Using docking software such as ICM-Pro or AutoDock, the ligand is then placed into the binding site of the protein, and various possible conformations are sampled. jchemtech.com A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy score (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. jchemtech.comresearchgate.net For example, in a study of triazolopyrimidine derivatives targeting cancer-related receptors, specific hydrogen bonds with residues like GLU B:293 and THR A:41, along with hydrophobic contacts with VAL A:44 and PRO A:45, were identified as crucial for stable binding. jchemtech.com

Below is a table showing example binding scores for different this compound derivatives against various cancer-related protein targets.

| Ligand | Binding Score (kcal/mol) vs. 3ERT | Binding Score (kcal/mol) vs. 5CAO | Binding Score (kcal/mol) vs. 6GUE |

| Derivative 1 | -16.34 | -25.32 | -20.52 |

| Derivative 2 | -20.00 | -27.12 | -15.64 |

| Derivative 3 | -17.95 | -24.35 | -19.13 |

| Standard Drug | -26.15 | -28.92 | -25.19 |

This data is representative of findings presented in studies such as jchemtech.com.

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the this compound-protein complex over time. tanaffosjournal.ir While docking provides a static snapshot of the interaction, MD simulations introduce motion and solvent effects, offering a more realistic representation of the biological environment. frontiersin.org

An MD simulation calculates the trajectory of atoms and molecules over a period, typically nanoseconds, revealing how the complex behaves and whether the binding is stable. frontiersin.org Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. frontiersin.org

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. Increased flexibility in certain residues upon ligand binding can be important for the protein's function or for accommodating the ligand. physchemres.org

MD simulations are crucial for validating docking results. They can confirm that the key interactions (like hydrogen bonds) predicted by docking are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for this compound Derivatives